Cas no 899751-70-3 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. This compound features a tert-butyl group at the N1 position, enhancing steric stability, and a nitro-substituted benzamide moiety, which may contribute to its reactivity or binding properties. The pyrazolopyrimidine core is a privileged scaffold in drug discovery, often associated with kinase inhibition or other biological activities. Its structural complexity allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzamide ring offers opportunities for fine-tuning physicochemical properties.
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide structure
899751-70-3 structure
Product name:N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide
CAS No:899751-70-3
MF:C17H18N6O4
MW:370.362622737885
CID:5487961
PubChem ID:16804056

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methyl-3-nitrobenzamide
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
    • AKOS024470216
    • N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide
    • F2823-0074
    • 899751-70-3
    • VU0501254-1
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide
    • Inchi: 1S/C17H18N6O4/c1-10-5-6-11(7-13(10)23(26)27)15(24)20-21-9-18-14-12(16(21)25)8-19-22(14)17(2,3)4/h5-9H,1-4H3,(H,20,24)
    • InChI Key: BJEATRVWKUXZTM-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C=2N=CN1NC(C1C=CC(C)=C(C=1)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 370.13895308g/mol
  • Monoisotopic Mass: 370.13895308g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 1.8

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2823-0074-3mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2823-0074-20mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2823-0074-25mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2823-0074-50mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2823-0074-1mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2823-0074-75mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2823-0074-2μmol
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2823-0074-20μmol
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2823-0074-30mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2823-0074-10mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide
899751-70-3 90%+
10mg
$79.0 2023-05-16

Additional information on N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methyl-3-nitrobenzamide

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide: A Comprehensive Overview

The compound with CAS No. 899751-70-3, known as N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its research.

Chemical Structure and Synthesis

The molecular structure of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-methyl-3-nitrobenzamide is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system combining a pyrazole ring with a pyrimidine ring. This core is further substituted with a tert-butyl group at position 1 and an oxo group at position 4. The benzamide moiety attached to the pyrazolo[3,4-d]pyrimidine ring introduces additional functional groups: a methyl group at position 4 and a nitro group at position 3 of the benzene ring. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent studies have focused on optimizing these synthesis pathways to improve yield and purity while reducing costs.

Properties and Applications

N-{1-tert-butyl-4-oxo...benzamide exhibits several intriguing properties that make it a valuable compound in various applications. Its electronic structure contributes to its potential as an active ingredient in pharmaceuticals. The presence of the nitro group enhances its electron-withdrawing properties, which can influence its reactivity in biological systems. Additionally, the tert-butyl group provides steric bulk, which can modulate the compound's solubility and bioavailability.

Recent research has highlighted the compound's potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, its structural similarity to certain approved drugs suggests that it may have analogous pharmacokinetic profiles.

Another area of interest is its application in material science. The rigid bicyclic structure of the pyrazolo[3,4-d]pyrimidine core makes it a candidate for use in organic electronics. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices due to its unique electronic properties.

Recent Research Advances

In the past few years, significant strides have been made in understanding the biological activity of N-{1-t...benzamide. A study published in *Journal of Medicinal Chemistry* revealed that the compound exhibits selective inhibition against certain kinases involved in cancer cell proliferation. This finding has opened new avenues for its application in oncology.

Moreover, computational chemistry studies have provided insights into the molecular interactions of this compound with target proteins. These studies utilize advanced molecular docking techniques to predict binding affinities and optimize lead compounds for drug development.

Another notable advancement is the development of green chemistry methods for synthesizing this compound. By employing catalytic systems and renewable feedstocks, researchers have successfully reduced the environmental footprint associated with its production.

Conclusion

The compound N-{1-t...benzamide (CAS No. 899751

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